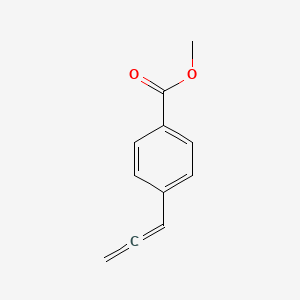
Methyl 4-(propa-1,2-dien-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(propa-1,2-dien-1-yl)benzoate: is an organic compound with the molecular formula C11H10O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom at the para position is substituted with a propa-1,2-dien-1-yl group. This compound is of interest due to its unique chemical structure, which includes an allene group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(propa-1,2-dien-1-yl)benzoate can be achieved through several methods. One common approach involves the reaction of 4-bromomethylbenzoate with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(propa-1,2-dien-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The allene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allene group into alkenes or alkanes.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Halogenated benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(propa-1,2-dien-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(propa-1,2-dien-1-yl)benzoate involves its interaction with various molecular targets. The allene group can participate in cycloaddition reactions, forming cyclic compounds. Additionally, the benzoate moiety can undergo electrophilic aromatic substitution, leading to the formation of substituted aromatic compounds. These reactions are facilitated by the unique electronic properties of the allene and benzoate groups.
Comparación Con Compuestos Similares
Methyl 4-(prop-2-yn-1-yl)benzoate: Similar structure but with a triple bond instead of an allene group.
Methyl 4-(prop-1-en-1-yl)benzoate: Contains a double bond instead of an allene group.
Methyl 4-(propyl)benzoate: Lacks the unsaturation present in the allene group.
Uniqueness: Methyl 4-(propa-1,2-dien-1-yl)benzoate is unique due to the presence of the allene group, which imparts distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
InChI |
InChI=1S/C11H10O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h4-8H,1H2,2H3 |
Clave InChI |
VCCRIYKREXZIAD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


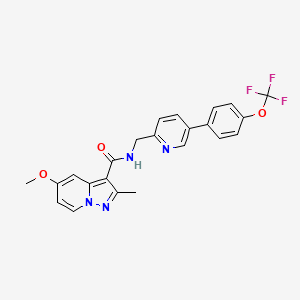
![5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid; dicha](/img/structure/B15145730.png)
![5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15145738.png)
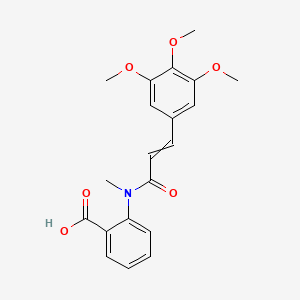
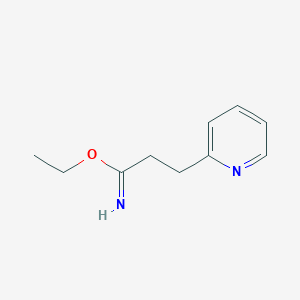
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)

![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)
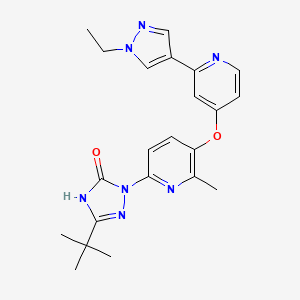

![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
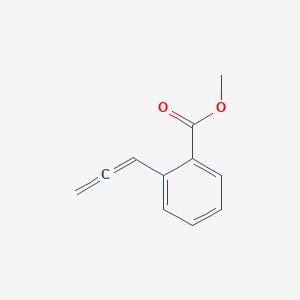
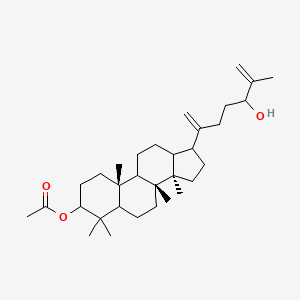
![Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
